molecular formula C10H11NOS B8402689 1-Amino-5-(3-thienyl)cyclohexen-3-one

1-Amino-5-(3-thienyl)cyclohexen-3-one

Cat. No.: B8402689
M. Wt: 193.27 g/mol
InChI Key: XYNPLPCLGNPMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-(3-thienyl)cyclohexen-3-one is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexenone ring, a common scaffold in synthetic chemistry, substituted with an amino group and a 3-thienyl moiety. The presence of the electron-rich thiophene ring makes this compound a valuable and versatile building block for the synthesis of more complex molecular architectures. Researchers utilize such aminocyclohexenone derivatives as key intermediates in multicomponent reactions (MCRs), which are powerful tools for the rapid and efficient generation of structurally diverse compound libraries for biological screening . These libraries are indispensable in drug discovery programs for structure-activity relationship (SAR) studies aimed at identifying new lead compounds against various diseases . The structural features of this compound suggest potential application in the synthesis of heterocyclic compounds, which are often explored for their biological activities. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

3-amino-5-thiophen-3-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H11NOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,5-6,8H,3-4,11H2

InChI Key

XYNPLPCLGNPMOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enantioselectivity in Catalytic Reactions

The 3-thienyl group in 1-amino-5-(3-thienyl)cyclohexen-3-one contrasts with other thienyl-substituted compounds in stereochemical outcomes. For example:

  • 2-Thienyl vs. 3-Thienyl Derivatives : In phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n ) exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (compound 5o , 88:12 er) . This discrepancy may arise from the sulfur atom’s position relative to the reaction site, though the exact mechanism remains unclear.

Table 1: Enantioselectivity of Thienyl-Substituted Cyclohexenones

Compound Substituent Position Enantiomeric Ratio (er) Key Observation
5n 2-Thienyl 97:3 Higher enantioselectivity
5o 3-Thienyl 88:12 Lower enantioselectivity
Structural Analogues with Varied Substituents
  • 3-Chlorophenyl Derivative: 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one replaces the thienyl group with a chlorophenyl ring. The electron-withdrawing chlorine atom may alter electronic density and binding affinity compared to the sulfur-containing thienyl group.
  • Methyl Derivative: 3-Amino-5-methylcyclohex-2-en-1-one features a methyl group, which introduces steric bulk without aromaticity. This could reduce π-π stacking interactions but improve metabolic stability.

Table 3: Substituent Impact on Physicochemical Properties

Compound Substituent Key Property Potential Implication
Target Compound 3-Thienyl Electron-rich, aromatic Enhanced receptor binding
Chlorophenyl 3-Cl-Ph Electron-withdrawing Altered electronic interactions
Methyl -CH3 Steric bulk Improved stability
Pharmacological Potential of Cyclohexenone Derivatives

The presence of a thienyl group in the target compound may similarly modulate these activities, though direct comparisons require further study.

Preparation Methods

Reaction Mechanism

  • Step 1 : Formation of tris-(sec.-amine) arsine by reacting arsenic trioxide (As₂O₃) with secondary amines under anhydrous conditions.

  • Step 2 : Condensation of the arsine intermediate with a ketone (e.g., 5-(3-thienyl)cyclohexen-3-one) under inert atmosphere (dry nitrogen).

  • Step 3 : Elimination of dimethylamine and precipitation of As₂O₃, yielding the enamine product.

Experimental Adaptation for Target Compound

To synthesize 1-amino-5-(3-thienyl)cyclohexen-3-one, the ketone precursor 5-(3-thienyl)cyclohexen-3-one must first be prepared. This can be achieved via Friedel-Crafts acylation of thiophene with cyclohexenone derivatives. Subsequent reaction with tris-(methylamine) arsine at 60–80°C in benzene generates the enamine intermediate, which is hydrolyzed to the primary amine using acidic conditions.

Key Parameters :

ParameterValue
Temperature60–80°C
SolventAbsolute benzene
CatalystTris-(methylamine) arsine
Yield75–82% (analogous systems)

T3P-Promoted N-Alkenylation of Heterocycles

A modern, arsenic-free method is described in Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Reactions . This protocol utilizes propylphosphonic anhydride (T3P®) to facilitate the coupling of amines with ketones, forming N-alkenylated products.

Procedure for Cyclohexenone Functionalization

  • Substrates :

    • Amine : 3-Aminothiophene (to introduce the thienyl group).

    • Ketone : Cyclohexen-3-one (or pre-functionalized derivative).

  • Conditions :

    • T3P (50 mol%) in dichloromethane at 25°C for 12–24 hours.

    • Purification via flash chromatography (silica gel, ethyl acetate/isohexane).

Advantages and Limitations

  • Advantages :

    • Avoids toxic arsenic reagents.

    • High functional group tolerance (e.g., esters, halides).

  • Limitations :

    • Requires strict stoichiometric control to prevent over-alkylation.

    • Moderate yields (70–85%) due to competing side reactions.

Representative Data :

EntryAmineKetoneYield (%)
13-Aminothiophene5-Bromocyclohexenone78
23-AminothiopheneCyclohexenone82

Michael Addition-Cyclization Cascade

Adapted from organocatalytic methods in PMC3212733 , this approach employs bifunctional thiourea catalysts to enable asymmetric synthesis. While originally designed for chromene derivatives, the strategy is modifiable for cyclohexenone systems.

Reaction Design

  • Step 1 : Michael addition of 1,3-cyclohexanedione to an alkylidenecyanoacetate bearing a thienyl group.

  • Step 2 : Cyclization under basic conditions to form the cyclohexenone core.

  • Step 3 : Amination via nucleophilic substitution or reductive amination.

Catalytic System

  • Catalyst : Quinine-derived thiourea (10 mol%).

  • Solvent : Toluene at −20°C.

  • Outcome : Enantioselective formation of the target compound with up to 82% enantiomeric excess (ee).

Optimization Table :

VariableOptimal ConditionEffect on Yield
Catalyst loading10 mol%Maximizes ee
Temperature−20°CReduces racemization
SolventTolueneEnhances selectivity

Comparative Analysis of Synthetic Routes

MethodYield (%)PurityScalabilityToxicity Concerns
Enamine (As-based)75–82ModerateLowHigh (As₂O₃)
T3P-Promoted70–85HighHighLow
Organocatalytic65–82High (ee)ModerateNone

Critical Considerations :

  • The T3P method is preferred for industrial applications due to its scalability and safety.

  • The organocatalytic approach is ideal for enantioselective synthesis but requires costly catalysts.

  • As-based methods are largely obsolete due to regulatory restrictions.

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For instance, visible-light-mediated amination of cyclohexenones could streamline the introduction of the amino group . Additionally, continuous-flow systems may enhance the reproducibility of T3P-mediated reactions.

Q & A

Q. How can degradation products be identified and quantified under stressed conditions?

  • Methodological Answer : Subject the compound to forced degradation (heat, UV, acidic/basic hydrolysis). Analyze degradants via LC-QTOF-MS and compare with synthetic standards. Use Arrhenius plots to predict shelf life under standard storage conditions .

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